molecular formula C25H29NO6 B15182752 9beta,11beta-Epoxy-21-hydroxy-2'-methyl-16beta-5'H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-acetate CAS No. 85959-17-7

9beta,11beta-Epoxy-21-hydroxy-2'-methyl-16beta-5'H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-acetate

Cat. No.: B15182752
CAS No.: 85959-17-7
M. Wt: 439.5 g/mol
InChI Key: ARLZTNVQUJJXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure & Key Features: This compound is a synthetic corticosteroid derivative characterized by a unique fused oxazole ring at positions 17 and 16, a 9β,11β-epoxy group, a 16β-methyl substituent, and a 21-acetate ester (). The oxazole ring distinguishes it from classical corticosteroids, possibly conferring metabolic stability and altered pharmacokinetics (). Its molecular formula is C₂₄H₂₉NO₆, with a molecular weight of 427.5 g/mol (calculated from ).

Pharmacological Profile: As a prodrug, the 21-acetate group is hydrolyzed in vivo to the active 21-hydroxy form, enhancing bioavailability (). The compound exhibits potent anti-inflammatory and immunosuppressive activity, likely due to GR agonism and inhibition of pro-inflammatory mediators ().

Properties

CAS No.

85959-17-7

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

[2-oxo-2-(5,8,21-trimethyl-18-oxo-2,9-dioxa-7-azahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-7,16,19-trien-6-yl)ethyl] acetate

InChI

InChI=1S/C25H29NO6/c1-13-26-24(19(29)12-30-14(2)27)20(31-13)10-18-17-6-5-15-9-16(28)7-8-22(15,3)25(17)21(32-25)11-23(18,24)4/h7-9,17-18,20-21H,5-6,10-12H2,1-4H3

InChI Key

ARLZTNVQUJJXGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC4C5(C3CCC6=CC(=O)C=CC65C)O4)C)C(=O)COC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate involves several steps. One common method includes the following steps :

    Hydrolysis Reaction: Sodium sulfite and sodium hydroxide are dissolved in water, followed by the addition of methanol. The raw material is added for hydrolysis, and the reaction is maintained for 3 hours.

    Epoxidation: The compound undergoes epoxidation to form the 9beta,11beta-epoxy structure.

Chemical Reactions Analysis

9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form different derivatives, which are useful in the synthesis of corticosteroids.

    Reduction: Reduction reactions can modify the epoxy and oxazole rings, leading to the formation of different products.

    Substitution: Substitution reactions at various positions on the steroid backbone can yield a variety of derivatives with different biological activities.

Common reagents used in these reactions include sodium hydroxide, glacial acetic acid, and various oxidizing and reducing agents .

Scientific Research Applications

9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate has several scientific research applications :

    Chemistry: It serves as a key intermediate in the synthesis of corticosteroids, which are important in various chemical research and industrial applications.

    Biology: The compound is used in the study of steroid metabolism and the development of steroid-based drugs.

    Medicine: It is a crucial intermediate in the production of anti-inflammatory and immunosuppressive drugs like dexamethasone and betamethasone.

    Industry: The compound is used in the large-scale production of corticosteroids, which are essential in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by:

    Binding to Glucocorticoid Receptors: It binds to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of target genes.

    Modulating Inflammatory Pathways: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

    Regulating Immune Responses: It modulates immune responses by affecting the activity of various immune cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and pharmacological implications compared to key analogs:

Compound Name Key Structural Features Pharmacological Notes
Target Compound 9β,11β-epoxy, 16β-methyl, oxazole ring, 21-acetate Enhanced metabolic stability due to oxazole; high GR affinity
Dexamethasone (C₂₂H₂₉FO₅) 9α-fluoro, 16α-methyl, 21-hydroxy Standard anti-inflammatory; systemic use limited by side effects (e.g., osteoporosis)
Betamethasone (C₂₂H₂₉FO₅) 9α-fluoro, 16β-methyl Similar potency to Dexamethasone; preferred in dermatology for lower skin atrophy
Mometasone Furoate (C₂₇H₃₀O₆) 17α-furoate ester, 9α-chloro Topical use; low systemic absorption due to lipophilic ester
Deflazacort (C₂₅H₃₁NO₆) Oxazole ring, 21-acetate, 11β-hydroxy Longer half-life (6–8 hrs) due to oxazole resistance to esterases; used in autoimmune diseases
9-Bromo Analog (C₂₄H₃₁BrO₆) 9-bromo substituent, 16β-methyl Potent immunosuppressive activity; bromine may alter receptor interaction kinetics

Key Findings from Research :

Epoxy Group Impact: The 9β,11β-epoxy group in the target compound reduces susceptibility to 11β-hydroxysteroid dehydrogenase (11β-HSD) inactivation, prolonging anti-inflammatory effects compared to non-epoxy analogs like Dexamethasone .

Oxazole Ring Stability : The oxazole ring (shared with Deflazacort) resists hepatic metabolism and esterase hydrolysis, enhancing oral bioavailability and half-life versus traditional steroids .

16β-Methyl vs. 16α-Methyl : The 16β-methyl configuration (target compound, Betamethasone) improves dermal selectivity and reduces HPA axis suppression compared to 16α-methyl derivatives (Dexamethasone) .

21-Acetate Prodrugs : Esterification at C21 (target compound, Dexamethasone Acetate) improves membrane permeability, with hydrolysis to active 21-hydroxy forms occurring in plasma .

Biological Activity

9beta,11beta-Epoxy-21-hydroxy-2'-methyl-16beta-5'H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-acetate is a synthetic steroid compound notable for its complex structure and significant biological activity. It is characterized by an epoxy group and a hydroxyl group, belonging to the class of pregnane derivatives. This compound has garnered attention due to its potential pharmacological applications, particularly in anti-inflammatory and immunosuppressive therapies.

Chemical Structure and Properties

The molecular formula of this compound is C24H30N2O6, with a molecular weight of approximately 414.5 g/mol. The structural features include:

  • Epoxy Group : Contributes to reactivity and biological activity.
  • Hydroxyl Group : Influences solubility and receptor binding.
  • Oxazole Ring : Enhances unique biological properties.

Biological Activity

Research indicates that 9beta,11beta-Epoxy-21-hydroxy-2'-methyl-16beta-5'H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-acetate exhibits significant anti-inflammatory and immunosuppressive properties. Its mechanism of action primarily involves interaction with glucocorticoid receptors, which modulate gene expression related to inflammation and immune responses.

Pharmacological Applications

The compound shows potential for treating various conditions such as:

  • Asthma
  • Rheumatoid Arthritis
  • Other Inflammatory Disorders

The binding affinity of this compound to glucocorticoid receptors is crucial for its therapeutic effects. Studies suggest that it may also interact with metabolic enzymes that influence drug metabolism and efficacy.

Comparative Analysis with Similar Compounds

A comparative table highlights structural similarities with other corticosteroids:

Compound NameStructural FeaturesUnique Properties
Betamethasone17α-hydroxy; similar steroid frameworkStrong anti-inflammatory effects
Dexamethasone9α-fluoro; potent glucocorticoid activityHigher potency than many steroids
Prednisolone11β-hydroxy; commonly used corticosteroidBroad anti-inflammatory applications

The unique epoxide structure combined with the specific hydroxyl positioning and oxazole ring integration contributes to the distinct pharmacological profile of this compound compared to other corticosteroids.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammatory markers in animal models of arthritis, showing promise for therapeutic use in chronic inflammatory conditions.
  • Immunosuppressive Activity : Research indicated that the compound effectively suppressed T-cell activation in vitro, suggesting potential applications in autoimmune diseases.
  • Metabolic Interactions : Investigations into metabolic pathways revealed that the compound might influence cytochrome P450 enzymes, impacting drug interactions and efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.